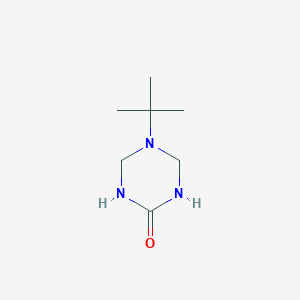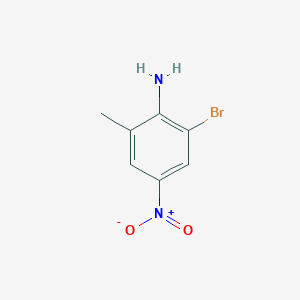
2-Bromo-6-methyl-4-nitroaniline
Übersicht
Beschreibung
2-Bromo-6-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 . It is used in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .
Synthesis Analysis
The synthesis of 2-Bromo-6-methyl-4-nitroaniline involves the reaction of 2-methyl-4-nitroaniline with bromine in glacial acetic acid at 20°C . The mixture is stirred at 20°C for 30 minutes, then water is added, and the resulting precipitate is collected by filtration and dried in vacuum at 80°C for 6 hours to yield the title compound .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-methyl-4-nitroaniline can be represented by the linear formula H3CC6H2(NO2)(Br)NH2 . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2-Bromo-6-methyl-4-nitroaniline is a solid with a melting point of 180-184°C . Its density is roughly estimated to be 1.7207 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“2-Bromo-6-methyl-4-nitroaniline” is used in various chemical syntheses. Its unique structure, which includes a bromine atom, a nitro group, and an amine group, makes it a versatile reagent in organic chemistry .
2. Design and Synthesis of CK2 Inhibitors This compound has been used in the design and synthesis of CK2 inhibitors . CK2, or Casein Kinase 2, is a protein kinase that is implicated in cell growth and proliferation. Inhibitors of this enzyme are of interest in the development of cancer therapeutics .
Docking Studies of Novel Compounds
“2-Bromo-6-methyl-4-nitroaniline” has been used in docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome . Docking studies are a type of computer simulation used in drug discovery to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Development of New Materials
The presence of both electron-donating (amine) and electron-withdrawing (nitro) groups in “2-Bromo-6-methyl-4-nitroaniline” makes it an interesting candidate for the development of new materials with unique electronic properties. However, more research is needed in this area .
Safety and Hazards
Wirkmechanismus
Target of Action
2-Bromo-6-methyl-4-nitroaniline is primarily used in the design and synthesis of CK2 inhibitors . CK2, also known as Casein Kinase II, is a protein kinase that is involved in various cellular processes, including cell cycle progression, apoptosis, and transcription .
Mode of Action
As a ck2 inhibitor, it likely works by binding to the active site of the ck2 enzyme, thereby preventing it from phosphorylating other proteins .
Biochemical Pathways
The compound’s interaction with CK2 can affect various biochemical pathways. CK2 is involved in the regulation of multiple signaling pathways, including the PI3K/AKT pathway, Wnt signaling, and NF-kB signaling . By inhibiting CK2, 2-Bromo-6-methyl-4-nitroaniline can potentially disrupt these pathways, leading to downstream effects such as altered cell proliferation and survival .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism .
Result of Action
The molecular and cellular effects of 2-Bromo-6-methyl-4-nitroaniline’s action would depend on the specific context of its use. Given its role as a CK2 inhibitor, it could potentially lead to decreased cell proliferation and increased apoptosis in cells where CK2 activity is critical .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-methyl-4-nitroaniline can be influenced by various environmental factors. For instance, the compound’s solubility could affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .
Eigenschaften
IUPAC Name |
2-bromo-6-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNWQCOXGLGSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303612 | |
| Record name | 2-bromo-6-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methyl-4-nitroaniline | |
CAS RN |
102170-56-9 | |
| Record name | 2-bromo-6-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




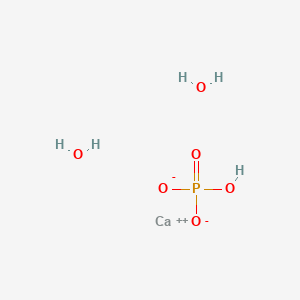
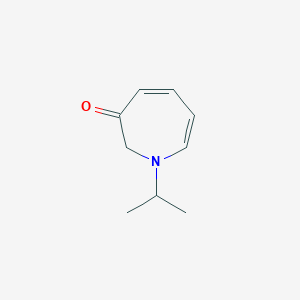

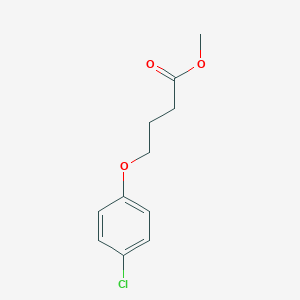
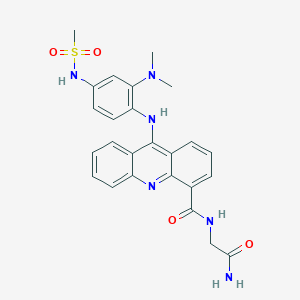
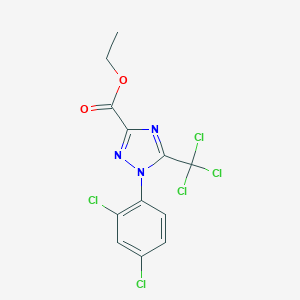

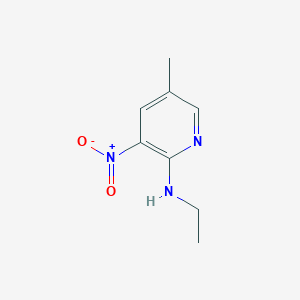
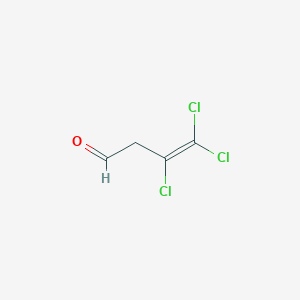

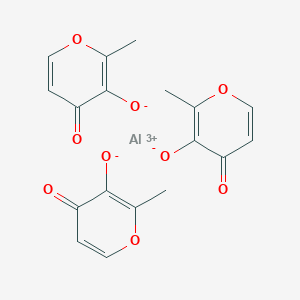
![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)
